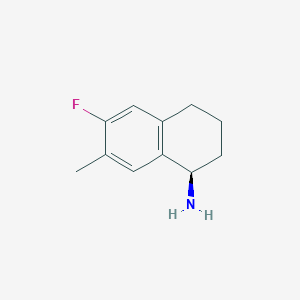

(R)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(R)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative featuring a fluorine atom at position 6 and a methyl group at position 7 on the aromatic ring. The R-configuration at the amine-bearing carbon confers stereochemical specificity, which is critical for its interactions in biological systems or enantioselective synthesis.

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

(1R)-6-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14FN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |

InChI Key |

DABYNIKJFUHLDV-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC2=C(CCC[C@H]2N)C=C1F |

Canonical SMILES |

CC1=CC2=C(CCCC2N)C=C1F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Starting Material Preparation | Use of 6-fluoro-7-methyl-1-tetralone or related ketone | Commercially available or synthesized via electrophilic fluorination and Friedel-Crafts alkylation | Ensures correct substitution pattern on the aromatic ring |

| 2. Reduction of Ketone | Reduction of ketone to corresponding alcohol or directly to tetrahydronaphthalene | Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) | Controls stereochemistry at the 1-position |

| 3. Amination | Conversion of alcohol or ketone to amine via reductive amination | Reductive amination with ammonia or amine source using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation | Chiral amination can be achieved enzymatically or via chiral catalysts |

| 4. Enantiomeric Resolution or Asymmetric Synthesis | Use of chiral catalysts or enzymatic transaminases to obtain (R)-enantiomer | (R)-transaminases in phosphate buffer at controlled pH and temperature | Achieves high enantiomeric excess (ee) and optical purity |

Detailed Preparation Methods

2.2.1 Starting Material Synthesis

The precursor 6-fluoro-7-methyl-1-tetralone can be synthesized by electrophilic fluorination of 7-methyl-1-tetralone or via regioselective fluorination of methyl-substituted naphthalene derivatives. This step requires careful control of reaction conditions to avoid polyfluorination or undesired substitution.

2.2.2 Reduction of Ketone to Alcohol or Hydrocarbon

The ketone group is reduced using NaBH4 or LiAlH4. NaBH4 is preferred for milder conditions and better control over stereochemistry. The reduction yields the corresponding alcohol intermediate or directly the tetrahydronaphthalene ring system depending on conditions.

2.2.3 Reductive Amination to Introduce the Amine Group

Reductive amination is performed by reacting the ketone or alcohol intermediate with ammonia or methylamine in the presence of a reducing agent such as NaBH3CN. This step introduces the amine functionality at the 1-position.

2.2.4 Enantioselective Synthesis or Resolution

To obtain the (R)-enantiomer, enzymatic transamination using (R)-selective transaminases in phosphate buffer (pH ~7.5) at moderate temperatures (~28°C) is employed. This method achieves enantiomeric excesses up to 61% or higher, depending on optimization. Alternatively, chiral catalysts or resolution via chiral chromatography can be used.

Research Findings and Optimization Data

Enzymatic Transamination Efficiency

| Parameter | Condition | Outcome |

|---|---|---|

| Enzyme | (R)-transaminase | Selective conversion to (R)-amine |

| pH | 7.5 phosphate buffer | Optimal enzyme activity |

| Temperature | 28°C | Maintains enzyme stability |

| Reaction Time | 24 hours | Achieves ~61% enantiomeric excess (ee) |

| Solvent System | Aqueous buffer with co-solvents (MeOH, EtOH, Hexanes) | Enhances substrate solubility and enzyme activity |

Chemical Characterization Techniques

- NMR Spectroscopy (1H and 13C): Confirms regiochemistry and fluorine substitution effects. Typical chemical shifts for methylene and aromatic protons are observed at δH 2.28–2.37 ppm and δC ~30.6 ppm, respectively.

- High-Performance Liquid Chromatography (HPLC): Chiral columns separate enantiomers effectively. Solvent ratios such as MeOH:EtOH:Hexanes (5:5:85) optimize resolution.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks, e.g., [M+H]+ consistent with calculated molecular weight.

Industrial and Scale-Up Considerations

Industrial synthesis adapts the laboratory procedures to continuous flow reactors and optimized catalysts to enhance yield and reduce impurities. Key factors include:

- Use of continuous flow for reductive amination to improve reaction time and safety.

- Catalyst loading and temperature optimization to increase enantiomeric purity.

- Implementation of in-line purification techniques such as preparative HPLC for enantiomeric resolution.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Classical Chemical Synthesis | Fluorination → Reduction → Reductive Amination | Well-established, scalable | Moderate enantiomeric purity without chiral resolution |

| Enzymatic Transamination | Use of (R)-transaminase for chiral amination | High enantioselectivity, mild conditions | Requires enzyme availability and optimization |

| Chiral Catalysis | Asymmetric hydrogenation or amination | High ee, potentially one-step | Catalyst cost and sensitivity |

| Chiral Resolution | Separation of racemic mixture by chromatography | Purity of enantiomer | Additional purification step, lower overall yield |

Mechanism of Action

The mechanism of action of ®-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the chiral nature of the compound allows for enantioselective interactions. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Biological Activity

(R)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that has garnered interest for its potential biological activities, particularly in the realm of neuropharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetrahydronaphthalene backbone with a fluorine atom at the 6th position, a methyl group at the 7th position, and an amine group at the 1st position. Its molecular formula is with a molecular weight of approximately 201.25 g/mol. The presence of the fluorine atom is significant as it influences both the chemical reactivity and biological interactions of the compound.

Neurotransmitter Interactions

Preliminary studies suggest that this compound may function as a selective serotonin reuptake inhibitor (SSRI) . This mechanism is critical for mood regulation and suggests potential applications in treating mood disorders such as depression. Additionally, compounds with similar structures have shown promise in modulating dopaminergic pathways , indicating potential relevance in treating neurodegenerative diseases like Parkinson's disease.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through its SAR. By comparing it with structurally similar compounds, researchers can identify key features that contribute to its pharmacological profile. Below is a comparison table of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C_{11}H_{15}N | Contains a methoxy group; potential SSRI activity |

| (R)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C_{11}H_{14}F | Fluorine substitution at a different position; unique biological profile |

| (R)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C_{11}H_{14}Cl | Chlorine instead of fluorine; differing reactivity patterns |

The unique fluorine substitution in this compound enhances its selectivity for serotonin and dopamine receptors compared to other analogs.

Case Studies and Research Findings

Recent research highlights the compound's potential as a lead candidate for developing new antidepressants or neuroprotective agents. A study indicated that similar tetrahydronaphthalene derivatives exhibited significant binding affinities for serotonin receptors . Furthermore, molecular modeling studies suggest that these compounds interact with dopamine receptors in a manner that could protect dopaminergic neurons from degeneration .

Example Study:

A high-throughput screening identified several D3 dopamine receptor agonists related to this compound. These agonists demonstrated selective activation of D3 receptors without affecting D2 receptors significantly. Such selectivity is crucial for minimizing side effects associated with broader receptor activation .

Scientific Research Applications

(R)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound belonging to the tetrahydronaphthalene derivative class. It features a fluorine atom at the 6th position, a methyl group at the 7th, and an amine group at the 1st position on the naphthalene ring. The molecular formula is C11H14FN, and its molecular weight is approximately 201.25 g/mol.

Potential Biological Activities

This compound has been studied for its potential biological activities, especially regarding interactions with neurotransmitter systems. Preliminary studies suggest it may act as a selective serotonin reuptake inhibitor (SSRI), making it potentially relevant in treating mood disorders. Compounds with similar structures have demonstrated promise in modulating dopaminergic pathways, suggesting potential applications in treating conditions like Parkinson's disease.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry because of its biological activity profile and may serve as a lead compound for creating new antidepressants or neuroprotective agents. Its unique structural features make it a candidate for further exploration in drug design to modulate central nervous system functions.

Interactions with Biological Targets

Research indicates that this compound may interact with serotonin and dopamine receptors, crucial in mood regulation and neurological function. Further investigation of its binding affinities and mechanisms of action will be necessary to elucidate its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.